molecular formula C17H12Cl2O3 B3038823 7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one CAS No. 911290-21-6

7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one

Cat. No.: B3038823
CAS No.: 911290-21-6
M. Wt: 335.2 g/mol
InChI Key: WGEZPSXGFOLSFP-UHFFFAOYSA-N
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Description

7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins and derivatives. It is characterized by the presence of a chromen-2-one core structure with a 3-chlorobenzyl ether and a chloromethyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme responsible for the oxidative deamination of monoamines, including neurotransmitters such as dopamine. By inhibiting MAO-B, this compound can increase the levels of these neurotransmitters in the brain, potentially alleviating symptoms of neurodegenerative diseases . The compound interacts with the active site of MAO-B, forming a reversible and selective inhibition .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, the compound has been shown to enhance dopamine levels by inhibiting its breakdown, thereby improving cell signaling pathways associated with motor control and cognitive functions . Additionally, it influences gene expression related to neuroprotection and cellular metabolism, promoting cell survival and reducing oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of MAO-B. The compound binds to the enzyme’s active site, preventing the oxidation of monoamines . This inhibition is reversible, allowing for controlled modulation of enzyme activity. Furthermore, the compound’s interaction with MAO-B does not significantly affect other enzymes, such as cytochrome P450s, indicating a high degree of selectivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory activity for extended periods . Degradation products may form over time, potentially altering its efficacy. Long-term studies have shown that the compound can sustain its neuroprotective effects, reducing cellular damage and promoting recovery in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits MAO-B without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with MAO-B and other enzymes. The compound undergoes oxidative metabolism, leading to the formation of various metabolites . These metabolic processes can influence the compound’s efficacy and safety profile, affecting its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s ability to cross the blood-brain barrier is particularly noteworthy, allowing it to exert its effects on central nervous system tissues . Its distribution is influenced by factors such as lipid solubility and protein binding affinity .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where MAO-B is predominantly located . This localization is crucial for its inhibitory activity, as it allows the compound to directly interact with the enzyme. Additionally, post-translational modifications and targeting signals may influence its distribution within specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the chloromethyl group to a methyl group or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might produce a carboxylic acid or aldehyde derivative.

Scientific Research Applications

7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloromethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

4-(chloromethyl)-7-[(3-chlorophenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2O3/c18-9-12-7-17(20)22-16-8-14(4-5-15(12)16)21-10-11-2-1-3-13(19)6-11/h1-8H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEZPSXGFOLSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC3=C(C=C2)C(=CC(=O)O3)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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